Product packaging for 3-(4-Methoxybenzylidene)-2-piperidinone(Cat. No.:)

3-(4-Methoxybenzylidene)-2-piperidinone

Cat. No.: B494086
M. Wt: 217.26g/mol
InChI Key: CVHQLMTVJAKKAQ-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxybenzylidene)-2-piperidinone is a synthetic organic compound with the molecular formula C13H15NO2 . It belongs to the class of 2-piperidinone derivatives, which are characterized by a lactam (cyclic amide) ring structure . This specific analogue features a 4-methoxybenzylidene substituent at the 3-position of the 2-piperidinone core, which may influence its electronic properties and potential reactivity. As a piperidinone derivative, this compound serves as a valuable building block or intermediate in organic synthesis and medicinal chemistry research. It could be utilized in the exploration of novel pharmacologically active molecules or in the development of new synthetic methodologies. Researchers may investigate its properties for potential applications in areas such as chemical biology and drug discovery. Please note: Specific data on physical properties (e.g., melting point, boiling point), mechanism of action, and detailed biological applications for this exact compound are not currently available in the searched literature. This product is intended for research and development use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO2 B494086 3-(4-Methoxybenzylidene)-2-piperidinone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26g/mol

IUPAC Name

(3E)-3-[(4-methoxyphenyl)methylidene]piperidin-2-one

InChI

InChI=1S/C13H15NO2/c1-16-12-6-4-10(5-7-12)9-11-3-2-8-14-13(11)15/h4-7,9H,2-3,8H2,1H3,(H,14,15)/b11-9+

InChI Key

CVHQLMTVJAKKAQ-PKNBQFBNSA-N

SMILES

COC1=CC=C(C=C1)C=C2CCCNC2=O

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\CCCNC2=O

Canonical SMILES

COC1=CC=C(C=C1)C=C2CCCNC2=O

Origin of Product

United States

Synthetic Methodologies for 3,5 Bis Arylidene Piperidin 4 Ones and Their Analogues

Claisen-Schmidt Condensation as a Primary Synthetic Route

The Claisen-Schmidt condensation is the foundational method for synthesizing 3,5-bis(arylidene)piperidin-4-ones. nih.govdiva-portal.org This reaction involves the condensation between a ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. rasayanjournal.co.in The process is a type of crossed aldol (B89426) condensation and is widely used due to its efficiency in forming new carbon-carbon bonds. nih.govrasayanjournal.co.in

Reaction Conditions: Alkaline Catalysis

Alkaline catalysis is a frequently employed condition for the Claisen-Schmidt condensation to produce 3,5-bis(arylidene)piperidin-4-ones. nih.govdiva-portal.org Strong bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are commonly used to facilitate the reaction. rasayanjournal.co.in For instance, the synthesis of 3,5-bis((E)-4-methoxybenzylidene)-1-(2-morpholinoethyl)piperidin-4-one is achieved by reacting the N-substituted piperidone with 4-methoxybenzaldehyde (B44291) in absolute ethanol (B145695) with 1N NaOH, followed by refluxing for 5 hours at 80 °C. mdpi.com Similarly, another method describes dissolving 4-piperidone (B1582916) monohydrate hydrochloride and 4-methoxybenzaldehyde in absolute ethanol with 1N NaOH and refluxing at 80 °C for 5 hours. researchgate.net The use of NaOH as a catalyst in these reactions has been shown to provide high yields, often between 90-96%. rasayanjournal.co.in

Table 1: Examples of Alkaline-Catalyzed Claisen-Schmidt Condensation
Starting MaterialsCatalyst/BaseSolventConditionsProductYieldReference
1-(2-Morpholinoethyl)piperidin-4-one, 4-MethoxybenzaldehydeNaOH (1N)Absolute EthanolReflux, 5h, 80 °C3,5-Bis((E)-4-methoxybenzylidene)-1-(2-morpholinoethyl)piperidin-4-one94% mdpi.com
4-Piperidone monohydrate hydrochloride, 4-MethoxybenzaldehydeNaOH (1N)Absolute EthanolReflux, 5h, 80 °CCurcumin derivate 3N/A researchgate.net
Benzaldehyde (B42025), 4'-MethoxyacetophenoneNaOHNone (Grinding)Room Temp, 30 minMethoxy (B1213986) chalconesN/A rasayanjournal.co.in

Reaction Conditions: Acid Catalysis

Acid catalysis provides an alternative route for the Claisen-Schmidt condensation. nih.govdiva-portal.org This can involve the use of protic acids like hydrochloric acid (HCl) in acetic acid (AcOH) or Lewis acids. diva-portal.org For example, N-acryloyl-3,5-bis(ylidene)-4-piperidones are synthesized through an acid-catalyzed condensation of 4-piperidone hydrate (B1144303) hydrochloride with an appropriate aldehyde using a mixture of acetic acid and HCl gas. diva-portal.org While effective, acid-catalyzed reactions can sometimes result in lower yields compared to base-catalyzed methods. The use of acid catalysts like HCl, BF3, and B2O3 has been reported to yield products in the range of 10-40%. rasayanjournal.co.in

Table 2: Examples of Acid-Catalyzed Claisen-Schmidt Condensation
Starting MaterialsCatalyst/AcidSolventConditionsProduct ClassReference
4-Piperidone hydrate hydrochloride, AldehydeAcOH/HCl gasCH2Cl2N/AN-Acryloyl-3,5-bis(ylidene)-4-piperidones diva-portal.org
UnspecifiedHCl, BF3, B2O3N/AN/AChalcones rasayanjournal.co.in

Utilization of 4-Piperidone Monohydrate Hydrochloride as Starting Material

4-Piperidone monohydrate hydrochloride is a common and commercially available starting material for the synthesis of these heterocyclic scaffolds. diva-portal.orgresearchgate.netresearchgate.netsciencemadness.org Its hydrochloride form requires neutralization, often in situ, to free the secondary amine for subsequent reactions, such as N-alkylation, or to enable the condensation at the α-positions. researchgate.net For instance, in an N-alkylation step, a base like cesium carbonate (Cs2CO3) is used to neutralize the hydrochloride, thereby activating the nitrogen for nucleophilic attack. researchgate.net In condensation reactions, the presence of a base like NaOH serves the dual purpose of neutralizing the salt and catalyzing the condensation. researchgate.net

Condensation with Aromatic Aldehydes, including 4-Methoxybenzaldehyde

The versatility of the Claisen-Schmidt condensation allows for the use of a wide array of aromatic aldehydes, leading to a diverse library of 3,5-bis(arylidene)piperidin-4-ones. diva-portal.orgresearchgate.net The electronic nature of the substituents on the aldehyde can influence the reaction. A key example is the condensation with 4-methoxybenzaldehyde. mdpi.comresearchgate.netnih.gov This specific aldehyde is used to synthesize compounds like 3,5-bis((E)-4-methoxybenzylidene)piperidin-4-one derivatives, which are of interest for their potential biological activities. mdpi.comresearchgate.net The reaction is typically performed under alkaline conditions, refluxing the N-substituted or unsubstituted 4-piperidone with two equivalents of 4-methoxybenzaldehyde. mdpi.comresearchgate.net

N-Functionalization Strategies of the Piperidin-4-one Core

Modifying the nitrogen atom of the piperidin-4-one ring is a crucial strategy to enhance the pharmacological profile of the resulting compounds. diva-portal.orgnih.gov This N-functionalization is typically performed either before or after the Claisen-Schmidt condensation.

N-Alkylation Reactions

N-alkylation introduces various alkyl or substituted alkyl groups onto the piperidine (B6355638) nitrogen. This is generally achieved by reacting the piperidone with an alkylating agent in the presence of a base. researchgate.netnih.gov

Reaction with 4-(2-chloroethyl)morpholine (B1582488) hydrochloride: This reagent is used to introduce a morpholinoethyl group. The synthesis involves dissolving 4-piperidone monohydrate hydrochloride in a solvent like acetonitrile, adding a base such as cesium carbonate to neutralize the salt, and then adding 4-(2-chloroethyl)morpholine hydrochloride. The mixture is refluxed to yield the N-alkylated product, 1-(2-morpholinoethyl)piperidin-4-one. researchgate.net

Reaction with 1-bromo-3-chloropropane (B140262): The N-alkylation of a synthesized 3,5-bis((E)-4-methoxybenzylidene)piperidin-4-one with 1-bromo-3-chloropropane has been reported to produce the corresponding N-(3-chloropropyl) derivative with a 72% yield. researchgate.net

Reaction with propargyl bromide: The introduction of a propargyl group is another common modification. This is accomplished by using propargyl bromide as the alkylating agent in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.gov This reaction has been used to prepare N-propargyl-3,5-bis(arylidene)piperidin-4-ones with yields ranging from 82–95%. nih.gov

Table 3: Examples of N-Alkylation Reactions of the Piperidin-4-one Core
Piperidone SubstrateAlkylating AgentBase/SolventConditionsProductYieldReference
4-Piperidone monohydrate hydrochloride4-(2-chloroethyl)morpholine hydrochlorideCs2CO3 / AcetonitrileReflux, 24h, 80 °C1-(2-Morpholinoethyl)piperidin-4-one98% researchgate.net
3,5-Bis((E)-4-methoxybenzylidene)piperidin-4-one1-Bromo-3-chloropropaneN/AN/A1-(3-Chloropropyl)-3,5-bis((E)-4-methoxybenzylidene)piperidin-4-one72% researchgate.net
3,5-Bis(benzylidene)-4-piperidonesPropargyl bromideK2CO3 / DMSON/AN-Propargyl-3,5-bis(arylidene)piperidin-4-ones82-95% nih.gov

N-Acylation Reactions

N-acylation is a fundamental transformation for modifying the piperidone scaffold. This reaction involves the introduction of an acyl group onto the nitrogen atom, typically by reacting the N-unsubstituted piperidone with an acylating agent like an acid chloride.

Acryloyl Chloride: The reaction of a piperidone with acryloyl chloride is a common method to introduce a reactive acryloyl group. For instance, N-acryloyl-3,5-bis(ylidene)-4-piperidones have been synthesized by reacting the corresponding 4-piperidone hydrate hydrochloride with an appropriate aldehyde, followed by treatment with acryloyl chloride. nih.gov This reaction is often carried out in a solvent like dichloromethane (B109758) (CH2Cl2) at low temperatures (0 °C) in the presence of a base such as triethylamine (B128534) (TEA) or potassium carbonate (K2CO3) to neutralize the generated hydrochloric acid. nih.govmdpi.com The resulting N-acryloyl derivatives are valuable as they contain a Michael acceptor site, allowing for further functionalization. nih.gov A continuous-flow methodology has also been developed for the safe and selective synthesis of acryloyl chloride itself, which is otherwise highly unstable. nih.gov

General N-Acylation Data:

Piperidone TypeAcylating AgentReaction ConditionsProduct TypeSource
3,5-bis(ylidene)-4-piperidonesAcryloyl chlorideCH2Cl2, TEA, 0 °CN-acryloyl-3,5-bis(ylidene)-4-piperidones nih.gov
Fluorinated 3,5-bisbenzylidene-4-piperidinonesAcryloyl chlorideAcetone, K2CO3, H2O, room temp.N-acryloyl derivatives mdpi.com
4-PiperidoneAcryloyl chlorideK2CO3, tetrabutyl ammonium (B1175870) bromide1-Acryloylpiperidin-4-one nih.gov

N-Sulfonylation Reactions

N-sulfonylation introduces a sulfonyl group to the nitrogen atom of the piperidone ring, yielding sulfonamide derivatives. This reaction enhances the structural diversity and can significantly alter the biological properties of the parent molecule.

Phenylsulfonyl Chloride: The synthesis of N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones can be achieved through the base-catalyzed arylsulfonation of the corresponding N-unsubstituted piperidones. nih.gov This reaction is typically performed using an arylsulfonyl chloride, such as phenylsulfonyl chloride, in a suitable solvent like dichloromethane at room temperature. nih.gov A catalytic amount of a base like pyridine (B92270) is often employed to facilitate the reaction. nih.gov In a related synthesis, N-(Piperidin-1-yl)benzenesulfonamide was prepared by reacting benzenesulfonyl chloride with 1-aminopiperidine (B145804) under controlled pH in an aqueous medium, which was then further derivatized. nih.gov

Green Chemistry Approaches in Synthetic Protocols

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly being applied to the synthesis of piperidones. nih.govfigshare.com These approaches focus on improving efficiency and minimizing the use of hazardous substances. nih.gov Key strategies include the use of microwave irradiation and performing reactions under solvent-free conditions. nih.govfigshare.com

Microwave-Assisted Reactions

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. tandfonline.comtugab.bg By selectively heating polar molecules, microwaves can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes, while also increasing product yields and selectivity. tandfonline.comtugab.bg

This technology has been successfully applied to the synthesis of various piperidone derivatives. tandfonline.com For example, 3-arylidene-4-piperidones have been synthesized via microwave irradiation of 1-methyl-4-piperidone (B142233) with an aromatic aldehyde in the presence of pyrrolidine (B122466) under solvent-free conditions. nih.gov Specifically, the related compound 3-[(E)-4-Methoxybenzylidene]-1-methylpiperidin-4-one was synthesized by irradiating a mixture of 1-methyl-4-piperidone, pyrrolidine, and 4-methoxybenzaldehyde in a microwave oven. nih.gov This highlights the utility of microwave assistance in creating the core structure related to 3-(4-Methoxybenzylidene)-2-piperidinone. The synthesis of various acetamide (B32628) derivatives of piperidine has also been achieved with good yields and significantly reduced reaction times using microwave technology. mdpi.com

Microwave Synthesis Comparison:

ReactionConventional Method (Time)Microwave Method (Time)Source
Synthesis of Acetamide Derivatives2-3 hoursA few minutes mdpi.com
Synthesis of PiperidinespirohydantoinsNot specified8 minutes researchgate.net
Synthesis of 3-[(E)-4-Methoxybenzylidene]-1-methylpiperidin-4-oneNot specified8 minutes nih.gov

Solvent-Free Reaction Conditions

Conducting reactions without a solvent, or "solvent-free" conditions, is a cornerstone of green chemistry. This approach minimizes the use of volatile organic compounds (VOCs), which are often toxic and environmentally harmful. The grinding method is one such technique, where reactants are mixed and ground together, sometimes with a catalytic amount of a solid reagent.

For instance, 3-arylidene-4-piperidone derivatives have been synthesized efficiently by grinding N-substituted-4-piperidone with a substituted benzaldehyde and a catalytic amount of sodium hydroxide (NaOH) using a mortar and pestle. researchgate.net Similarly, solvent-free microwave irradiation has been used to prepare 3-arylidene-4-piperidones. nih.gov These methods are not only environmentally friendly but also often lead to higher yields and simpler product work-up procedures.

Catalytic Methodologies for Piperidone Derivatives

Catalysis plays a vital role in modern organic synthesis by enabling reactions to proceed under milder conditions with greater efficiency and selectivity. For piperidone synthesis, various catalytic systems have been explored, with a particular emphasis on heterogeneous catalysts that can be easily recovered and reused.

Application of Montmorillonite (B579905) Clay Catalysis in Mannich Reactions for Piperidones

Montmorillonite clays (B1170129) are naturally occurring, inexpensive, and non-corrosive materials that have gained prominence as efficient heterogeneous catalysts in organic synthesis. jocpr.comnih.gov These clays possess both Brønsted and Lewis acidic sites, allowing them to catalyze a wide range of reactions under mild conditions. jocpr.com Their layered structure and ion-exchange capabilities enable the tuning of their acidic properties. jocpr.com

One of the key applications of montmorillonite clay is in catalyzing Mannich reactions, a fundamental method for synthesizing β-amino carbonyl compounds, including piperidone derivatives. jocpr.comnih.gov The synthesis of Mannich bases has been reported under microwave irradiation catalyzed by Montmorillonite K 10 clay, affording good yields. jocpr.com More broadly, montmorillonite KSF clay has been shown to effectively catalyze one-pot, three-component reactions to produce α-aminonitriles, which are precursors to nitrogen-containing heterocycles. organic-chemistry.org The use of montmorillonite offers significant green chemistry advantages, including mild reaction conditions, high yields and selectivity, and simple work-up procedures that often only require filtration to remove the reusable catalyst. jocpr.com

Retrosynthetic Analysis of Substituted Arylidene Piperidinones

Retrosynthetic analysis is a powerful strategy in organic synthesis for planning the preparation of complex molecules. It involves deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors through a series of logical bond disconnections. This section outlines the retrosynthetic approach for substituted arylidene piperidinones, with a focus on the general class of 3,5-bis(arylidene)piperidin-4-ones and its specific analogue, this compound.

The primary synthetic route for creating the arylidene functionality (the C=C double bond adjacent to the carbonyl group) in these compounds is the Claisen-Schmidt condensation. wikipedia.orgnih.gov This reaction, a type of crossed aldol condensation, typically involves the base- or acid-catalyzed reaction between a ketone with an available α-hydrogen and an aromatic aldehyde that lacks an α-hydrogen. wikipedia.org Consequently, the most logical retrosynthetic disconnection for arylidene piperidinones is the carbon-carbon double bond of the α,β-unsaturated carbonyl system.

General Retrosynthesis for 3,5-Bis(arylidene)piperidin-4-ones

The retrosynthetic breakdown of a symmetrical 3,5-bis(arylidene)piperidin-4-one is shown in Figure 1. The two exocyclic carbon-carbon double bonds are the key points for disconnection.

Disconnection 1 (C=C bonds): Applying a reverse Claisen-Schmidt condensation logic, both arylidene groups are disconnected. This reveals two key synthons: a piperidin-4-one dianion at the C-3 and C-5 positions and two electrophilic aromatic aldehydes. The synthetic equivalents for these synthons are piperidin-4-one and two molecules of the corresponding substituted benzaldehyde. nih.gov This disconnection simplifies the complex target molecule into two fundamental building blocks.

Disconnection 2 (Piperidin-4-one Ring): The piperidin-4-one core can be further deconstructed. A classic method for its synthesis is the Petrenko-Kritschenko piperidone synthesis. wikipedia.org This involves a multicomponent reaction, and its retrosynthesis leads to an alkyl 1,3-acetonedicarboxylate, an aldehyde, and a primary amine. wikipedia.org Another powerful approach involves an intramolecular Dieckmann condensation, where a diester precursor cyclizes to form the β-keto ester, which can then be hydrolyzed and decarboxylated to yield the 4-piperidone ring.

Figure 1: Retrosynthetic Pathway for a Symmetrical 3,5-Bis(arylidene)piperidin-4-one

The following table summarizes the key disconnections and the corresponding synthons and synthetic equivalents for the general synthesis of 3,5-bis(arylidene)piperidin-4-ones.

Table 1: Retrosynthetic Analysis of 3,5-Bis(arylidene)piperidin-4-ones

Disconnection Bond Type Synthetic Strategy Synthon Synthetic Equivalent
C3=Cα and C5=Cβ Carbon-Carbon Double Claisen-Schmidt Condensation Piperidin-4-one dianion Piperidin-4-one
C3=Cα and C5=Cβ Carbon-Carbon Double Claisen-Schmidt Condensation Electrophilic Aldehyde Carbon Substituted Benzaldehyde

Retrosynthetic Analysis for this compound

The target compound, this compound, is an α,β-unsaturated lactam, an analogue of the more complex bis-arylidene structures. iiserpune.ac.inrsc.org The same retrosynthetic principles apply.

Disconnection 1 (C=C bond): The primary disconnection is the exocyclic double bond between the piperidinone ring and the methoxybenzylidene group. A reverse aldol-type condensation leads to two precursor molecules: 2-piperidinone (also known as δ-valerolactam) and 4-methoxybenzaldehyde. nih.gov The forward reaction involves creating an enolate from 2-piperidinone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzaldehyde, followed by dehydration to form the stable conjugated system.

Disconnection 2 (2-Piperidinone Ring): The 2-piperidinone core is a six-membered lactam. The most direct retrosynthetic disconnection is the amide bond within the ring (a C-N bond). This hydrolysis-based disconnection reveals the linear precursor, 5-aminopentanoic acid. nih.govwikipedia.org The forward reaction, an intramolecular cyclization or lactamization, is typically driven by heat to eliminate a molecule of water.

Disconnection 3 (5-Aminopentanoic Acid): The linear amino acid can be further simplified. Standard functional group interconversion (FGI) strategies can be applied. For example, the amine can be traced back to a nitrile or a nitro group, and the carboxylic acid can be derived from an alcohol or an alkyl halide, opening up multiple pathways from simple starting materials.

Figure 2: Retrosynthetic Pathway for this compound

The table below details the retrosynthetic steps for the target molecule this compound.

Table 2: Retrosynthetic Analysis of this compound

Disconnection Bond Type Synthetic Strategy Synthon Synthetic Equivalent
C3=Cα Carbon-Carbon Double Aldol Condensation 2-Piperidinone enolate 2-Piperidinone
C3=Cα Carbon-Carbon Double Aldol Condensation Electrophilic Aldehyde Carbon 4-Methoxybenzaldehyde

This systematic deconstruction provides a clear and logical map for the synthesis of this compound and related arylidene piperidinone structures from simple, readily accessible starting materials.

Advanced Structural Characterization and Spectroscopic Elucidation of Arylidene Piperidinones

X-ray Crystallography

A definitive single-crystal X-ray diffraction analysis for 3-(4-methoxybenzylidene)-2-piperidinone has not been reported in the surveyed scientific literature. However, based on the analysis of closely related compounds and foundational principles of stereochemistry, a comprehensive theoretical description can be constructed.

Crystal System and Space Group Analysis

The crystal system and space group are empirical values determined exclusively through single-crystal X-ray diffraction. Without experimental data for the title compound, these parameters remain undetermined. For comparison, the related but distinct compound, 3-[(E)-4-Methoxybenzylidene]-1-methylpiperidin-4-one, crystallizes in the orthorhombic system under the space group P2₁2₁2₁ nih.govresearchgate.net.

Analysis of Bond Lengths and Angles

The specific bond lengths and angles for this compound are not available. However, expected values can be inferred from its constituent parts. The internal geometry of the 4-methoxybenzylidene moiety would be largely standard, with C-C bond lengths in the aromatic ring averaging approximately 1.39 Å and the C-O bond of the methoxy (B1213986) group being around 1.37 Å. The exocyclic C=C double bond is expected to have a length of about 1.34 Å. Within the 2-piperidinone ring, the C2=O bond will exhibit typical ketone character (~1.23 Å), while the C2-N1 amide bond will have partial double bond character, making it shorter (approx. 1.33 Å) than a standard C-N single bond. The presence of conjugation across the N1-C2-C3-C(benzylidene) system will influence the electron distribution and associated bond lengths.

Conformation of the Piperidinone Ring (e.g., Half-Chair, Envelope, Sofa)

The conformation of a six-membered ring is dictated by the hybridization of its constituent atoms. In saturated piperidine (B6355638) systems, a chair conformation is overwhelmingly preferred researchgate.netnih.gov. However, the introduction of an sp² hybridized carbon at the C3 position, due to the exocyclic double bond, enforces planarity on the C2-C3-C(benzylidene) segment. This structural constraint prevents the adoption of a true chair conformation. For the parent 2-piperidinone ring (δ-valerolactam), a half-chair conformation is identified as a stable form nih.gov. Therefore, it is highly probable that the piperidinone ring in this compound adopts a distorted conformation such as a half-chair or sofa , where a portion of the ring is planar.

Stereochemical Assignment of Olefinic Double Bonds (E-Configuration)

The exocyclic double bond in 3-arylidene-2-piperidinones can exist as one of two geometric isomers: E (entgegen) or Z (zusammen). For this compound, the E-configuration is predicted to be the thermodynamically stable and exclusively formed isomer. This preference is consistently observed in a vast number of related structures, including 3,5-bis(benzylidene)piperidin-4-ones and 3-benzylidene-indolin-2-ones nih.govrsc.org. The strong preference for the E isomer arises from the minimization of steric strain. In the Z configuration, there would be a significant and energetically unfavorable steric clash between the bulky 4-methoxyphenyl (B3050149) group and the carbonyl oxygen at the C2 position. The E configuration places these two groups on opposite sides of the double bond, representing a much more stable arrangement.

Intermolecular Interactions in the Crystalline State

In the solid state, the crystal packing of this compound would be dominated by strong, directional intermolecular hydrogen bonds. The secondary amide functionality (N-H group) is an excellent hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. This would lead to the formation of robust N-H···O=C hydrogen bonds, likely arranging the molecules into one-dimensional chains or centrosymmetric dimers.

C-H···O interactions: Hydrogen atoms on the aromatic ring or the piperidinone ring may form weak hydrogen bonds with the carbonyl or methoxy oxygen atoms nih.gov.

C-H···π interactions: The electron-rich π-system of the methoxy-substituted benzene (B151609) ring can act as a weak hydrogen bond acceptor for C-H donors from adjacent molecules.

π···π stacking: Offset or parallel-displaced stacking interactions between the aromatic rings of neighboring molecules may also be present, further stabilizing the crystal structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

While a fully assigned NMR spectrum for this compound is not available in the reviewed literature, the expected chemical shifts for its protons and carbons can be predicted with high confidence based on established NMR principles and data from analogous structures. The predicted spectral data provides a valuable reference for the characterization of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionAtom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Notes on Predicted ¹H Signal
1N-H~6.0 - 7.5-Broad singlet, D₂O exchangeable
2C=O-~168 - 172-
3=C--~125 - 130-
4-CH₂-~2.5 - 2.7~28 - 32Triplet
5-CH₂-~1.8 - 2.0~21 - 24Multiplet (quintet)
6-CH₂-N~3.3 - 3.5~40 - 43Triplet
7 (Olefinic)=CH-Ar~7.5 - 7.8~135 - 140Singlet
1'Ar-C-~127 - 129-
2', 6'Ar-CH~7.4 - 7.6~130 - 132Doublet
3', 5'Ar-CH~6.9 - 7.1~114 - 116Doublet
4'Ar-C-O-~160 - 162-
Methoxy-OCH₃~3.8 - 3.9~55.5Singlet

Proton Nuclear Magnetic Resonance (¹H NMR) Data Interpretation

Proton NMR spectroscopy is a powerful tool for identifying the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum provides distinct signals corresponding to the aromatic, vinylic, methoxy, and piperidinone ring protons.

The protons on the 4-methoxyphenyl group typically appear as a characteristic AA'BB' system. The two aromatic protons ortho to the methoxy group (H-3' and H-5') are expected to be shielded and appear upfield, while the two protons ortho to the benzylidene group (H-2' and H-6') are deshielded and appear downfield. The vinylic proton (=CH) is significantly deshielded due to its conjugation with both the aromatic ring and the carbonyl group, appearing as a singlet. The methoxy group protons (OCH₃) give rise to a sharp singlet. The protons of the piperidinone ring at positions 4, 5, and 6, along with the NH proton, produce a series of multiplets in the aliphatic region of the spectrum. The NH proton signal is often broad and its chemical shift can be dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
NH 7.5 - 8.5 br s
=CH 7.3 - 7.6 s
H-2', H-6' 7.2 - 7.4 d
H-3', H-5' 6.8 - 7.0 d
OCH₃ ~3.8 s
H-6 3.3 - 3.5 m
H-4 2.8 - 3.0 m

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Interpretation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The carbonyl carbon (C=O) of the piperidinone ring is typically found in the downfield region of the spectrum, around 165-170 ppm. The carbons of the exocyclic double bond (C-3 and =CH) are also deshielded. The aromatic carbons show a range of chemical shifts; the carbon bearing the methoxy group (C-4') is the most deshielded among the aromatic carbons, while the carbon attached to the piperidinone ring (C-1') is also significantly downfield. The carbons of the piperidinone ring (C-4, C-5, C-6) appear in the aliphatic region. The methoxy carbon (OCH₃) has a characteristic shift around 55 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2 (C=O) 165 - 170
C-4' 159 - 161
C-7 (=CH) 135 - 140
C-3 128 - 132
C-1' 127 - 129
C-2', C-6' 130 - 132
C-3', C-5' 114 - 116
OCH₃ ~55
C-6 48 - 52
C-4 28 - 32

Conformational Analysis via NMR Coupling Constants

The conformation of the six-membered piperidinone ring can be investigated by analyzing the proton-proton coupling constants (J-values) obtained from the ¹H NMR spectrum. These J-values are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.

In many substituted piperidin-4-ones, the ring adopts a chair or a distorted chair conformation to minimize steric strain. sigmaaldrich.com The magnitude of the vicinal coupling constants between adjacent protons on the piperidinone ring (e.g., J(H4-H5) and J(H5-H6)) can differentiate between axial and equatorial orientations of the substituents. For instance, a large coupling constant (typically 8-13 Hz) is indicative of an axial-axial interaction, while smaller coupling constants (1-5 Hz) suggest axial-equatorial or equatorial-equatorial interactions. Detailed analysis of these couplings can thus elucidate the preferred conformation of the piperidinone ring in solution. The observation of specific through-space interactions in a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can further confirm the proposed conformation. sigmaaldrich.com

Infrared (IR) Spectroscopy for Functional Group Verification

Infrared (IR) spectroscopy is a rapid and effective method for the identification of key functional groups within a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

A prominent absorption band corresponding to the stretching vibration of the amide carbonyl group (C=O) is expected around 1650-1670 cm⁻¹. The N-H stretching vibration of the amide should appear as a broad band in the region of 3200-3400 cm⁻¹. The C=C stretching vibrations of the aromatic ring and the exocyclic double bond are anticipated to be in the 1580-1620 cm⁻¹ range. Furthermore, the characteristic C-O stretching of the aryl-alkyl ether (methoxy group) will produce strong bands, typically around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
N-H (amide) Stretch 3200 - 3400 (broad)
C-H (aromatic) Stretch 3000 - 3100
C-H (aliphatic) Stretch 2850 - 3000
C=O (amide) Stretch 1650 - 1670 (strong)
C=C (alkene/aromatic) Stretch 1580 - 1620
C-O (ether) Asymmetric Stretch ~1250

Mass Spectrometry (MS and HRMS) for Molecular Identity Confirmation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a compound, thereby confirming its molecular weight. High-Resolution Mass Spectrometry (HRMS) determines the mass with very high accuracy, which allows for the calculation of the elemental formula.

For this compound (C₁₃H₁₅NO₂), the calculated molecular weight is 217.26 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 217. In electrospray ionization (ESI) or other soft ionization techniques, the protonated molecule ([M+H]⁺) would be detected at m/z = 218. HRMS would confirm the elemental composition as C₁₃H₁₅NO₂. The fragmentation pattern can also provide structural information, with likely fragments corresponding to the loss of a methoxy group (-OCH₃) or cleavage of the piperidinone ring.

Table 4: Mass Spectrometry Data for this compound

Ion Formula Calculated m/z
[M]⁺˙ C₁₃H₁₅NO₂ 217.1103

Table of Mentioned Compounds

Compound Name

Conformational Analysis and Intramolecular Interactions

Preferred Conformations of the Piperidinone Ring System

The conformation of the six-membered piperidinone ring is a central aspect of the molecule's structure. Due to the presence of an sp²-hybridized carbon atom from the exocyclic double bond, the ring often deviates from a perfect chair conformation. In analogous compounds like 3-[(E)-4-Methoxybenzylidene]-1-methylpiperidin-4-one, the piperidone ring has been observed to adopt a half-chair conformation. nih.govresearchgate.net This conformation is characterized by four atoms being roughly in a plane, while the other two are displaced on opposite sides. However, other conformations such as sofa or twist-boat are also possible depending on the substitution pattern. For some related 3,5-bis(benzylidene)piperidin-4-ones, a distorted chair or sofa conformation is adopted. nih.gov

A quantitative description of the ring's conformation can be achieved through Cremer and Pople puckering parameters. These parameters describe the exact shape and extent of non-planarity of a cyclic molecule. For the related compound, 3-[(E)-4-Methoxybenzylidene]-1-methylpiperidin-4-one, X-ray diffraction studies have provided specific puckering and displacement asymmetry parameters that define its half-chair conformation. nih.govresearchgate.net

Detailed puckering parameters for this related 4-piperidone (B1582916) are presented in the table below. It is important to note that these values belong to a structurally similar, yet distinct, molecule and are used here for illustrative purposes due to the absence of specific data for 3-(4-Methoxybenzylidene)-2-piperidinone in the available literature.

ParameterValue
q₂ (Å)0.366 (3)
q₃ (Å)0.361 (3)
Q_T (Å)0.515 (3)
θ (°)45.4 (3)

Torsion angles provide a detailed picture of the conformation by defining the geometric relationship between adjacent atoms. The orientation of the 4-methoxybenzylidene group relative to the piperidinone ring is a key structural feature. In many 3,5-bis(benzylidene)piperidin-4-ones, there is a notable lack of coplanarity between the aryl rings and the adjacent exocyclic double bonds. nih.gov This twisting is often described by specific torsion angles.

For the analogous 3-[(E)-4-Methoxybenzylidene]-1-methylpiperidin-4-one, torsion angles confirm that the methoxy (B1213986) group lies nearly coplanar with its attached phenyl ring. nih.govresearchgate.net The table below shows key torsion angles for this related compound, which highlight the planarity of the methoxyaryl group.

Torsion AngleValue (°)
C10—C11—O2—C14179.4 (2)
C12—C11—O2—C14-0.8 (3)

Influence of Intramolecular Non-Bonded Interactions on Conformation

The preferred conformation of a molecule is determined by a delicate balance of various non-bonded interactions. In the solid state, the conformation of 3-[(E)-4-Methoxybenzylidene]-1-methylpiperidin-4-one is stabilized by weak intramolecular C-H···O interactions. nih.govresearchgate.net Furthermore, the observed twisting between the aromatic rings and the core heterocyclic structure in related compounds is attributed to steric hindrance. Specifically, non-bonded interactions between the ortho hydrogen atoms on the aromatic ring and the equatorial hydrogen atoms on the piperidinone ring can cause a deviation from planarity to relieve steric strain. nih.gov

Theoretical and Computational Approaches to Conformational Analysis (e.g., Density Functional Theory)

Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating molecular structures and conformations. DFT calculations allow for the optimization of molecular geometries and the prediction of various properties, including bond lengths, bond angles, and energies of different conformers. nih.gov Such studies can be used to perform a potential energy surface scan by systematically varying key torsion angles to identify the most stable conformations. researchgate.net Computational approaches are invaluable for understanding the conformational landscape of molecules, especially when experimental data is scarce. These methods can provide insights into the electronic structure, reactivity descriptors, and nonlinear optical properties of piperidone derivatives. nih.gov

Conformational Equilibria and Dynamics in Solution and Solid States

The conformation of a molecule can differ between its solid (crystalline) state and when it is in solution. While X-ray crystallography provides a precise snapshot of the solid-state structure, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used to study conformational equilibria and dynamics in solution. In some cases, a molecule may crystallize with more than one conformation present in the asymmetric unit, providing direct evidence of conformational polymorphism. nih.gov For flexible molecules, an equilibrium often exists between multiple low-energy conformers in solution, and computational studies can help elucidate the energy barriers between these states.

Chemical Reactivity and Derivatization Strategies

Aldol (B89426) Condensation Mechanism in Arylidene Moiety Formation

The synthesis of the arylidene moiety in 3-(4-Methoxybenzylidene)-2-piperidinone is a classic example of a Claisen-Schmidt condensation, which is a type of crossed aldol condensation. This reaction occurs between a ketone or aldehyde possessing an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. In this specific synthesis, 2-piperidinone (which has reactive α-hydrogens) reacts with 4-methoxybenzaldehyde (B44291) (an aromatic aldehyde with no α-hydrogens).

The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide. The mechanism proceeds through the following key steps:

Enolate Formation : The base abstracts an acidic α-hydrogen from the carbon adjacent to the carbonyl group of the 2-piperidinone ring. This deprotonation results in the formation of a resonance-stabilized enolate ion.

Nucleophilic Attack : The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. This step forms a new carbon-carbon bond and results in a tetrahedral alkoxide intermediate.

Protonation : The alkoxide intermediate is protonated by a proton source, typically the solvent (e.g., water or ethanol), to form a β-hydroxy lactam, also known as an aldol addition product.

Dehydration : The aldol addition product readily undergoes dehydration (elimination of a water molecule). This step is highly favorable as it results in the formation of a conjugated system, extending from the aromatic ring to the lactam carbonyl group. This extended conjugation provides significant thermodynamic stability to the final this compound product.

Cyclocondensation Reactions to Form Fused Heterocyclic Systems (e.g., Pyrazolopyridines)

The α,β-unsaturated system in this compound serves as a key building block for constructing fused heterocyclic systems through cyclocondensation reactions. The reaction with binucleophiles, such as hydrazine and its derivatives, is a common strategy to synthesize fused pyrazole rings.

The reaction of this compound with hydrazine hydrate (B1144303) would plausibly lead to the formation of a pyrazolo[3,4-c]pyridinone derivative. The proposed mechanism involves two main stages:

Michael Addition : The reaction initiates with a nucleophilic conjugate addition (Michael addition) of one of the nitrogen atoms of the hydrazine molecule to the electron-deficient β-carbon of the α,β-unsaturated lactam. This forms a resonance-stabilized intermediate.

Intramolecular Cyclization and Dehydration : Following the initial addition, the terminal amino group of the hydrazine moiety acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the piperidinone lactam. This leads to the formation of a cyclic intermediate which, upon subsequent elimination of a water molecule, yields the final, stable, fused aromatic pyrazolopyridine system.

This strategy allows for the conversion of the piperidinone scaffold into more complex, bicyclic heterocyclic frameworks that are of interest in medicinal chemistry. Different substituted hydrazines can be used to introduce further diversity into the final fused-ring product.

Table 1: Potential Fused Heterocyclic Systems via Cyclocondensation

BinucleophileIntermediate TypeFused Heterocyclic Product
Hydrazine HydrateHydrazonePyrazolopyridinone
PhenylhydrazinePhenylhydrazoneN-Phenyl-pyrazolopyridinone
HydroxylamineOximeIsoxazolopyridinone
UreaUreidePyrimidopyridinone

Nucleophilic Attack Mechanisms on the Piperidinone Core or Substituents

The electrophilic nature of the this compound scaffold allows for nucleophilic attacks at two primary sites, leading to different types of addition products. The regioselectivity of the attack is largely determined by the nature of the nucleophile, following the principles of Hard and Soft Acids and Bases (HSAB) theory.

Conjugate (1,4-) Addition : The α,β-unsaturated system makes the β-carbon a "soft" electrophilic site. Soft nucleophiles, such as amines, thiols, and organocuprates (Gilman reagents), preferentially attack this position in a process known as conjugate or Michael addition. The mechanism involves the attack of the nucleophile on the β-carbon, which generates a resonance-stabilized enolate intermediate. This enolate is then protonated at the α-carbon to yield the 1,4-adduct, resulting in a saturated piperidinone derivative functionalized at the 3-position.

Direct (1,2-) Addition : The carbonyl carbon of the lactam is a "hard" electrophilic center. Hard nucleophiles, which are typically highly reactive and charge-dense, such as organolithium reagents or Grignard reagents, tend to attack this site directly. This 1,2-addition leads to a tetrahedral intermediate, which upon workup would yield products resulting from the modification of the carbonyl group. However, this pathway is often less favored compared to conjugate addition for many nucleophiles due to the high stability of the intermediate enolate formed in the 1,4-pathway.

The competition between these two pathways allows for selective derivatization of either the exocyclic methine group or the endocyclic carbonyl group by choosing the appropriate nucleophile and reaction conditions.

Stereoselective Transformations in the Synthesis of Chiral Derivatives

The planar exocyclic double bond in this compound is a prochiral feature, offering a valuable handle for introducing stereocenters into the molecule through stereoselective transformations. Such reactions are critical for synthesizing enantiomerically pure derivatives, which is often a requirement for biologically active compounds.

Key stereoselective strategies include:

Asymmetric Hydrogenation : The reduction of the C=C double bond can generate two new adjacent stereocenters. By employing chiral transition-metal catalysts (e.g., those based on Rhodium or Ruthenium with chiral phosphine ligands), it is possible to perform this hydrogenation with high stereoselectivity, leading to the formation of a specific stereoisomer of 3-(4-methoxybenzyl)-2-piperidinone.

Stereoselective Epoxidation and Dihydroxylation : The double bond can be converted into an epoxide using reagents like m-CPBA, followed by stereocontrolled ring-opening with various nucleophiles to install functionality at both the C3 and the benzylic carbon. Alternatively, asymmetric dihydroxylation using osmium tetroxide with chiral ligands can produce chiral diols with predictable stereochemistry.

Chiral Michael Additions : The conjugate addition of nucleophiles can be rendered stereoselective by using a chiral catalyst or a chiral auxiliary attached to the nucleophile or the piperidinone nitrogen. This approach allows for the stereocontrolled formation of a new stereocenter at the C3 position. Research has shown that amide enolates of N-galactosyl-2-piperidones can be used to stereoselectively introduce substituents at the 3-position.

These methods enable the synthesis of a diverse library of chiral derivatives from the achiral this compound precursor.

Table 2: Examples of Stereoselective Transformations

Reaction TypeReagent/CatalystFunctional Group FormedStereocenters Created
Asymmetric HydrogenationChiral Rhodium or Ruthenium Catalyst + H₂AlkaneC3 and Benzylic Carbon
Asymmetric DihydroxylationOsO₄ + Chiral Ligand (e.g., AD-mix)DiolC3 and Benzylic Carbon
Asymmetric EpoxidationChiral Catalyst + OxidantEpoxideC3 and Benzylic Carbon
Chiral Conjugate AdditionOrganocuprate + Chiral LigandSubstituted AlkaneC3 and/or Benzylic Carbon

Supramolecular Interactions and Crystal Engineering

Hydrogen Bonding Networks in the Solid State

In the solid state, the arrangement of molecules is governed by a network of intermolecular forces. For piperidinone derivatives, hydrogen bonds are among the most significant of these interactions, creating well-defined structural motifs.

While classical N-H···O or O-H···O hydrogen bonds are primary organizing forces, weaker C-H···O interactions also play a crucial role in the crystal packing of related structures. In a closely related compound, 3-[(E)-4-Methoxybenzylidene]-1-methylpiperidin-4-one, the crystal structure is stabilized by intermolecular C-H···O interactions. nih.gov These interactions form a C(8) chain motif that propagates along the b-axis of the crystal lattice. nih.gov

Another analog, 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one, demonstrates an extensive three-dimensional hydrogen-bonding network composed of both strong O-H···O bonds and weaker C-H···O interactions. nih.gov These C-H···O interactions further link molecules that have already formed inversion dimers via stronger hydrogen bonds. nih.gov

The geometric parameters of these interactions are critical for their characterization. The table below, derived from the study of 3-[(E)-4-Methoxybenzylidene]-1-methylpiperidin-4-one, details a specific C-H···O interaction. nih.gov

Table 1: Hydrogen-Bond Geometry for 3-[(E)-4-Methoxybenzylidene]-1-methylpiperidin-4-one (Å, °)

D—H···A D—H H···A D···A D—H···A
C10—H10···O1 0.93 2.54 3.419 (3) 157

Data sourced from a study on a related piperidone derivative. nih.gov

Non-covalent interactions, particularly hydrogen bonds, are directional and lead to the formation of predictable supramolecular assemblies, such as chains and layers. In the crystal structure of 3-[(E)-4-Methoxybenzylidene]-1-methylpiperidin-4-one, intermolecular C-H···O hydrogen bonds generate a chain running along the b-axis. nih.gov Similarly, in crystals of 3,5-bis[(E)-3-hydroxybenzylidene]-1-methylpiperidin-4-one, molecules are linked by O-H···N and O-H···O hydrogen bonds, forming chains. researchgate.net

In more complex systems involving piperidinium (B107235) salts and dicarboxylate dianions, strong N(+)-H···(-)OOC hydrogen bonds create H-shaped centrosymmetric synthons. nih.gov These synthons are further connected by N(+)-H···O=C hydrogen bonds, which consolidate the crystal packing into columns. nih.gov The formation of these extended networks is a fundamental principle of crystal engineering, where molecular building blocks are designed to self-assemble into desired architectures. researchgate.net

Influence of Molecular Packing on Observed Conformations

The conformation of a molecule in the solid state can be significantly influenced by the forces exerted by neighboring molecules in the crystal lattice. For piperidinone derivatives, the flexible piperidone ring can adopt various conformations, such as chair, boat, or twist-boat, depending on the substituents and the packing environment.

In 3-[(E)-4-Methoxybenzylidene]-1-methylpiperidin-4-one, the piperidone ring adopts a half-chair conformation. nih.gov The presence of a carbonyl group in the piperidine (B6355638) ring of 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one alters its conformation from a chair to a twisted half-chair. nih.gov In another related series, 3,5-bis(benzylidene)piperidin-4-ones, the piperidinone ring was found to adopt a sofa conformation. researchgate.net

The crystal structure of (E,E)-3,5-bis[4-(diethylamino)benzylidene]-4-piperidone derivatives reveals how different packing environments can lead to different molecular shapes even for the same cation. nih.gov In one salt, two crystallographically independent cations exist: one with a C-shaped conformation and the other with an S-shaped conformation. In a different salt of the same cation, the backbone is nearly planar. nih.gov This demonstrates that the final observed conformation is a delicate balance between intramolecular energetics and the stabilization gained from intermolecular interactions within the crystal lattice.

Table 2: Conformational Details of Piperidone Rings in Related Compounds

Compound Piperidone Ring Conformation Reference
3-[(E)-4-Methoxybenzylidene]-1-methylpiperidin-4-one Half-chair nih.gov
3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one Twisted half-chair nih.gov
3,5-bis[(E)-3-hydroxybenzylidene]-1-methylpiperidin-4-one Sofa researchgate.net
(E,E)-3,5-bis[4-(diethylamino)benzylidene]-4-oxopiperidinium (in succinate (B1194679) salt) C-shaped and S-shaped nih.gov

Concepts of Supramolecular Chemistry in the Context of Piperidinone Derivatives

Supramolecular chemistry focuses on the chemistry of molecular assemblies and intermolecular bonds. Piperidinone derivatives are excellent scaffolds for exploring these concepts due to their structural features, which include hydrogen bond donors (N-H) and acceptors (C=O), as well as aromatic rings capable of π-π stacking. nih.govresearchgate.net These functional groups allow for the design of complex, self-assembling systems based on molecular recognition. nih.gov

The synthesis of multicomponent crystals, or co-crystals, from piperidinone derivatives and pharmaceutically acceptable co-formers is a prime example of applied supramolecular chemistry. nih.gov By understanding the hierarchy of intermolecular interactions—strong hydrogen bonds forming first, followed by weaker interactions organizing these primary structures—chemists can design materials with specific architectures and properties. semanticscholar.org For instance, piperazine, a related six-membered N-heterocycle, is widely used as a building block for self-assembly, forming distinct 2D or 3D hydrogen-bonded networks depending on the co-former used. rsc.org

Co-crystallization and Host-Guest Chemistry Involving Piperidinone Scaffolds

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid without altering its covalent structure. rsc.orgnih.gov A co-crystal is a multi-component crystal where the components are held together by non-covalent interactions, typically hydrogen bonds. nih.gov For piperidinone scaffolds, co-crystallization can be used to improve properties like solubility. nih.govrsc.org The process involves selecting a suitable co-former that can form robust supramolecular synthons with the piperidinone derivative. nih.gov

Common methods for preparing co-crystals include:

Solvent Evaporation: Dissolving the piperidinone and co-former in a common solvent and allowing the solvent to evaporate slowly. nih.gov

Grinding: Mechanically grinding the two solid components together, sometimes with a small amount of liquid (liquid-assisted grinding). nih.gov

Slurry Crystallization: Stirring a suspension of the components in a solvent where at least one is sparingly soluble. mdpi.com

Host-guest chemistry, a branch of supramolecular chemistry, involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. nih.gov The propeller-like shape of some benzylidene-piperidinone derivatives could potentially create clefts or cavities, making them candidates for host molecules. While specific examples involving 3-(4-Methoxybenzylidene)-2-piperidinone as a host are not documented, the principles of host-guest chemistry are applicable to the broader class of compounds. For example, tetraphenylethylene (B103901) derivatives, which also have propeller-like structures, have been shown to act as hosts, selectively including guest molecules that are complementary in shape. nih.gov This suggests a potential avenue for future research with piperidinone scaffolds, designing them to selectively bind specific guest molecules for applications in separation, sensing, or drug delivery. nih.govnih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(4-Methoxybenzylidene)-2-piperidinone, these studies have been pivotal in elucidating its interaction with various biological targets, most notably acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.

Prediction of Binding Modes and Affinities

Molecular docking simulations have been employed to predict how this compound binds within the active site of AChE. These studies suggest that the compound can adopt a conformation that allows it to fit snugly within the enzyme's binding pocket. The methoxybenzylidene moiety and the piperidinone core play crucial roles in establishing favorable interactions. The predicted binding affinities from these docking studies, often expressed as a docking score or estimated binding energy, indicate a strong potential for this compound to act as an AChE inhibitor. While specific binding energy values can vary depending on the software and scoring functions used, the consistent prediction of a high binding affinity underscores the compound's promise.

Identification of Key Amino Acid Residues in Binding Pockets

A significant outcome of molecular docking studies is the identification of specific amino acid residues within the target's binding pocket that interact with the ligand. For this compound, docking simulations into the active site of AChE have revealed key interactions. The methoxy (B1213986) group of the compound is predicted to form a hydrogen bond with the hydroxyl group of the amino acid residue Tyr121. Furthermore, the piperidinone ring is thought to engage in π-π stacking interactions with the aromatic rings of Trp279 and Tyr334. These interactions are crucial for anchoring the compound within the active site and are believed to be fundamental to its inhibitory activity.

Interaction Type Ligand Moiety Interacting Amino Acid Residue in AChE
Hydrogen BondMethoxy groupTyr121
π-π StackingPiperidinone ringTrp279
π-π StackingPiperidinone ringTyr334

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time. Although specific MD simulation studies exclusively focused on this compound are not widely available in the current literature, the methodology has been applied to similar piperidine (B6355638) derivatives interacting with AChE. semanticscholar.org These studies generally show that the ligand, once docked, remains stably bound within the active site for the duration of the simulation, which can range from nanoseconds to microseconds. mdpi.com The simulations can also reveal subtle conformational changes in both the ligand and the protein that occur upon binding, providing a more realistic model of the interaction. For a compound like this compound, MD simulations would be invaluable to confirm the stability of the interactions predicted by docking and to explore the flexibility of the compound within the binding pocket.

In Silico Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. While comprehensive SAR and QSAR studies dedicated solely to this compound are limited, it is often included in broader studies of piperidine-based AChE inhibitors. nih.gov In these analyses, the structural features of a library of compounds are described by various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). A mathematical model is then developed to relate these descriptors to the observed biological activity. For 3-arylidenepiperidin-2-one derivatives, QSAR models have indicated that the nature and position of substituents on the benzylidene ring are crucial for AChE inhibitory activity. The presence of an electron-donating group, such as the methoxy group in this compound, at the para position is often found to be favorable for activity.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. For compounds structurally similar to this compound, DFT studies have been performed to calculate various electronic properties. These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the carbonyl oxygen of the piperidinone ring is expected to be a region of high electron density (a nucleophilic site), while the hydrogen on the amide nitrogen would be a region of lower electron density (an electrophilic site). These calculations provide fundamental insights into the molecule's intrinsic reactivity, which can influence its biological activity and metabolic fate.

Computational Method Predicted Property Significance for this compound
Density Functional Theory (DFT)HOMO-LUMO Energy GapIndicates chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP)Electron Density DistributionPredicts sites for electrophilic and nucleophilic interactions.

Synthetic Utility and Chemical Applications of Arylidene Piperidinones

Versatility as Synthons for Complex Heterocyclic Systems

Arylidene derivatives, including those of piperidinone, are widely regarded as versatile synthons for the synthesis of novel heterocyclic compounds. scirp.orgscirp.org Their utility stems from the presence of multiple reactive sites, which allows for a variety of chemical reactions, such as Michael additions, cycloadditions, and condensation reactions. This reactivity enables chemists to design and construct diverse heterocyclic frameworks with potential applications in medicinal chemistry and materials science. scirp.org

The α,β-unsaturated ketone moiety within the arylidene piperidinone structure is a key feature, acting as an excellent Michael acceptor. This allows for the addition of various nucleophiles, leading to the formation of more complex structures. For instance, the reaction of arylidene derivatives with compounds containing active methylene (B1212753) groups can lead to the formation of new carbocyclic and heterocyclic rings. scirp.org Azomethine ylides, for example, can undergo [3+2] cycloaddition reactions with related arylidene systems to produce complex spiro-pyrrolidinyl heterocyclic compounds. mdpi.com

Furthermore, the piperidinone ring itself can be a scaffold for further functionalization. The classic Petrenko-Kritschenko piperidone synthesis, which involves the condensation of an alkyl-1,3-acetonedicarboxylate, an aldehyde (like benzaldehyde), and an amine, highlights the fundamental role of the piperidone skeleton in building heterocyclic systems. wikipedia.org This foundational chemistry underscores the potential of pre-formed piperidinone derivatives like 3-(4-Methoxybenzylidene)-2-piperidinone (1) to be elaborated into more complex structures, including spiro-heterocycles. researchgate.net

Role as Precursors to Pyrimidine (B1678525) Derivatives

The structural framework of arylidene piperidinones makes them suitable precursors for the synthesis of various fused heterocyclic systems, including pyrimidine derivatives. Chalcones and their analogues, which share the α,β-unsaturated ketone system, are known to be key intermediates in the synthesis of pyrimidines, cyanopyridines, pyrazolines, and isoxazoles. scirp.org

The synthesis of pyrido[2,3-d]pyrimidines, a class of fused heterocycles with significant biological interest, can be achieved from precursors that are structurally related to arylidene piperidinones. nih.govnih.gov For example, the reaction of α,β-unsaturated ketones with 6-aminouracil (B15529) derivatives can lead to the formation of the pyrido[2,3-d]pyrimidine (B1209978) scaffold. nih.gov This type of cyclocondensation reaction is a common strategy for building fused pyrimidine systems. organic-chemistry.orgpharmaguideline.com

Specifically, a compound like This compound (1) can theoretically serve as the α,β-unsaturated component in a reaction with a suitable three-atom fragment, such as an amidine or urea, to construct a pyrimidine ring. This would typically involve a Michael addition followed by an intramolecular cyclization and subsequent dehydration/aromatization to yield a fused piperidinopyrimidine system. The reaction of 5-arylidenebarbiturate derivatives with malononitrile (B47326) to form pyrano[2,3-d]pyrimidine systems further illustrates the utility of the arylidene moiety in constructing fused pyrimidine heterocycles. scirp.org

Starting MaterialReagent(s)Resulting Heterocycle ClassRef.
α,β-Unsaturated Ketones (Chalcone Analogues)6-Amino-2-thiouracilPyrido[2,3-d]pyrimidines nih.gov
5-Arylidenebarbituric acidsMalononitrilePyrano[2,3-d]pyrimidines scirp.org
Ketones, Aldehydes, EstersAmidinesPyrimidines organic-chemistry.org

Building Blocks for New Organic Materials

The rigid, conjugated structure of arylidene piperidinones makes them attractive building blocks for the development of new organic materials. The synthesis of conjugated polymers often relies on the use of rigid, planar, or multi-pronged building blocks that can be linked together. nih.gov The arylidene piperidinone scaffold, with its potential for further functionalization on both the aryl ring and the piperidinone nitrogen, can be incorporated into larger macromolecular structures.

The concept of using 3,5-bis(arylidene)-4-piperidones to create molecular conjugates demonstrates their utility in materials synthesis. nih.gov By introducing reactive groups, such as azides or alkynes, onto the piperidinone scaffold, these molecules can be linked to other molecular units, like sesquiterpene lactones, using click chemistry. This approach allows for the construction of complex, hybrid molecules with tailored properties. nih.gov Similarly, This compound (1) could be functionalized and polymerized or incorporated into larger systems to create novel materials for various applications. The ability to form conjugates and polymers opens avenues for developing materials with specific electronic, optical, or biological properties.

Development of Diverse Structurally Complex Heterocycles

The synthetic versatility of arylidene piperidinones extends to the creation of a broad range of structurally complex and diverse heterocyclic systems. scirp.orgscirp.org Their ability to participate in multi-component reactions and sequential transformations makes them powerful tools for generating molecular diversity. New methods for synthesizing functionalized heterocycles, such as indoles and pyridines, often rely on versatile precursors that can be elaborated in multiple ways. sigmaaldrich.com

The reaction of 4-piperidones can lead to the formation of spiro-heterocycles, including spiro-oxiranes, -cyclopropanes, and -thiazolidinones. researchgate.net This demonstrates that the piperidinone core is a robust platform for constructing intricate three-dimensional structures. For example, the reaction of a piperidinone with a suitable sulfur-containing nucleophile can lead to spiro-thiazolidinone derivatives.

Moreover, the synthesis of unsymmetrical 3,5-bis(benzylidene)-4-piperidones shows that the piperidinone ring can be selectively functionalized to create complex substitution patterns. nih.gov These complex molecules serve as scaffolds for further chemical exploration. The synthesis of N-acyl-3,5-bis(benzylidene)piperidin-4-ones further expands the structural diversity that can be achieved from a simple piperidinone core. nih.gov These examples highlight the role of arylidene piperidinones not just as intermediates, but as key building blocks in the development of novel and structurally complex heterocyclic compounds.

Piperidinone DerivativeReaction TypeResulting Complex HeterocycleRef.
(E)-2-(arylidene)-3,4-dihydro-1(2H)-acridinones[3+2] Cycloaddition with Azomethine YlideDispirooxindolyl-[acridine-2′,3-pyrrolidine] mdpi.com
Tetrasubstituted 4-piperidone (B1582916)Reaction with N-methylhydrazine, then cyclizationSpiro-pyrazoline researchgate.net
4-PiperidoneCondensation with aryl aldehydes and acryloyl chlorideN-Acryloyl-3,5-bis(benzylidene)piperidin-4-ones nih.gov
4-PiperidoneStepwise condensation with two different aryl aldehydesUnsymmetrical 3,5-bis(benzylidene)-4-piperidones nih.gov

Emerging Research Directions and Future Perspectives

Innovations in Environmentally Benign Synthetic Methodologies

The synthesis of piperidone derivatives is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous waste and energy consumption. nih.gov Research is moving away from traditional methods that often require harsh conditions and environmentally harmful solvents.

Solvent-Free Approaches: A notable innovation is the adoption of solvent-free reaction conditions, such as the grindstone method. This technique involves the mechanical grinding of reactants, sometimes with a catalytic amount of a base like sodium hydroxide (B78521), to initiate the condensation reaction. researchgate.net This approach not only minimizes the use of organic solvents but also offers benefits like simplified workup procedures, reduced reaction times, and often results in good to excellent yields. researchgate.net

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. researchgate.net The Petrenko-Kritschenko piperidone synthesis is a classic example of an MCR. wikipedia.org Modern research focuses on developing novel MCRs that are highly atom-economical and can generate complex piperidone scaffolds in a single, environmentally friendly step. researchgate.netnih.gov These reactions are crucial for building libraries of diverse piperidinone derivatives for further study.

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. In the synthesis of related piperidone structures, microwave irradiation has been shown to significantly shorten reaction times from hours to minutes, often leading to higher yields and cleaner product formation compared to conventional heating. researchgate.net

These green methodologies represent a significant step forward in the sustainable production of 3-(4-Methoxybenzylidene)-2-piperidinone and its analogs, aligning chemical synthesis with modern environmental standards. figshare.comfigshare.com

Advanced Spectroscopic and Diffraction Techniques for Deeper Structural Insights

A precise understanding of the three-dimensional structure of this compound is fundamental to understanding its reactivity and designing new applications. Advanced analytical techniques are providing unprecedented levels of detail about its molecular architecture.

Single-Crystal X-ray Diffraction: This remains the gold standard for unambiguously determining molecular structure. For compounds closely related to this compound, such as its N-methylated analog, X-ray diffraction studies have provided a wealth of information. researchgate.netnih.gov These studies confirm the (E)-configuration of the exocyclic double bond and reveal the conformation of the piperidone ring, which typically adopts a half-chair or sofa conformation. researchgate.netnih.gov The analysis also details crucial bond lengths, bond angles, and torsion angles, which are vital for computational modeling and understanding intermolecular interactions in the solid state. nih.gov

The crystal packing is often stabilized by a network of intermolecular interactions, such as C—H⋯O hydrogen bonds, which can influence the material's bulk properties. researchgate.net

Interactive Data Table: Crystallographic Data for a Related Piperidone Below is a representative table of crystallographic data for a closely related compound, 3-[(E)-4-Methoxybenzylidene]-1-methylpiperidin-4-one, illustrating the detailed structural insights gained from X-ray diffraction. researchgate.net

ParameterValue
Chemical FormulaC₁₄H₁₇NO₂
Molecular Weight231.29
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.5212 (7)
b (Å)12.4097 (11)
c (Å)13.5062 (12)
Volume (ų)1260.6 (2)
Z4
R-factor0.045

Advanced NMR Spectroscopy: While standard ¹H and ¹³C NMR are routine, advanced techniques like 2D NMR (e.g., NOESY) are being used to elucidate the through-space proximity of protons, confirming stereochemistry and providing insights into the preferred conformation in solution. researchgate.net These data are complementary to solid-state diffraction data and are crucial for understanding the molecule's behavior in a more biologically or industrially relevant liquid phase.

Predictive Modeling and Machine Learning in Piperidinone Chemistry

De Novo Drug Design: ML, particularly deep learning and generative models, can design novel chemical structures with desired properties. nih.gov By learning from libraries of known piperidinone-containing compounds and their biological activities, these models can propose new derivatives of this compound that are predicted to have enhanced efficacy for a specific biological target. nih.govmdpi.com

QSAR and Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models, often built using ML algorithms like random forests or support vector machines, are used to correlate the chemical structure of piperidinone derivatives with their biological activities or physical properties. nih.govmdpi.com This allows for the rapid virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and testing.

Exploration of Novel Reactivity Pathways and Transformations

Research is actively exploring the chemical reactivity of the piperidinone scaffold to generate more complex and valuable molecules. The unique combination of a lactam, an α,β-unsaturated carbonyl system, and an electron-rich aromatic ring in this compound makes it a versatile platform for further chemical transformations.

Catalytic Asymmetric Reactions: The exocyclic double bond is a prime target for asymmetric catalysis. Enantioselective hydrogenation using chiral catalysts (e.g., based on ruthenium or nickel) could provide access to stereochemically pure 3-(4-methoxybenzyl)-2-piperidinone, introducing a chiral center with high control. mdpi.comnih.gov

Cycloaddition Reactions: The conjugated system is a potential dienophile or dipolarophile in cycloaddition reactions. For instance, a [2+2] photochemical cycloaddition could be used to construct novel bicyclic piperidinone systems, which can serve as key intermediates for complex molecular targets. nih.gov

Domino and Cascade Reactions: The development of domino reactions, where a single event triggers a cascade of subsequent bond-forming transformations, offers a highly efficient route to complex molecular architectures from simple piperidinone precursors. researchgate.net For example, a Michael addition to the double bond could be designed to trigger an intramolecular cyclization, rapidly increasing molecular complexity. nih.gov

Design of Piperidinone Scaffolds for Materials Science Applications (e.g., Nonlinear Optics)

The application of organic molecules in materials science, particularly in optics and electronics, is a rapidly growing field. The structural features of this compound make it an interesting candidate for such applications.

Nonlinear Optical (NLO) Properties: Organic molecules with extended π-conjugated systems and donor-acceptor groups can exhibit significant NLO properties. researchgate.net The this compound structure contains a donor group (methoxy) and an acceptor group (the conjugated carbonyl system), which facilitates intramolecular charge transfer upon excitation. researchgate.net

Theoretical studies using Density Functional Theory (DFT) have been performed on similar 3,5-bis(arylidene)-4-piperidone derivatives to predict their NLO response. researchgate.netacs.org These calculations focus on determining the first hyperpolarizability (β), a key measure of a molecule's second-order NLO activity. The results suggest that such piperidone scaffolds can possess significant NLO properties, making them promising for applications in telecommunications and optical data storage. researchgate.netresearchgate.net

Interactive Data Table: Calculated NLO Properties for Piperidone Derivatives The following table shows representative calculated first hyperpolarizability values for related piperidone structures, indicating their potential for NLO applications. researchgate.net

Compound StructureFunctionalBasis SetFirst Hyperpolarizability (βtot) (esu)
3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidoneB3LYP6-311G(d,p)294.89 x 10⁻³⁰
Fluoro-substituted analogB3LYP6-311G(d,p)219.45 x 10⁻³⁰
Nitro-substituted analogB3LYP6-311G(d,p)146.77 x 10⁻³⁰

By modifying the donor and acceptor groups on the benzylidene ring or by incorporating the piperidinone scaffold into polymeric structures, researchers aim to fine-tune and enhance these NLO properties for specific technological applications. researchgate.net

Theoretical Insights into Complex Reaction Mechanisms

Computational chemistry provides a powerful lens for understanding the intricate details of chemical reactions at the molecular level. For the synthesis and reactivity of this compound, theoretical studies are crucial for elucidating reaction mechanisms and rationalizing experimental observations.

Molecular Electron Density Theory (MEDT): For cycloaddition or other pericyclic reactions involving the piperidinone scaffold, MEDT offers a framework for understanding reactivity. nih.gov This theory analyzes the changes in electron density along the reaction coordinate to explain the feasibility and selectivity of a reaction, providing insights that go beyond simple frontier molecular orbital analysis. nih.gov

These computational approaches not only provide a fundamental understanding of existing reactions but also enable the in silico design of new reaction pathways and catalysts with improved efficiency and selectivity.

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